
3-fluoro-4-methoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-fluoro-4-methoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a synthetic organic compound with a complex structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide involves multi-step chemical reactions:
Formation of Intermediate Compounds: : The process typically begins with the formation of intermediate compounds, which involves nucleophilic aromatic substitution reactions.
Cyclization: : The next step involves cyclization reactions to form the tetrahydroquinoline core.
Sulfonation: : Sulfonation is carried out to introduce the propylsulfonyl group.
Final Assembly: : The final step involves coupling the fluoro-methoxy benzenesulfonamide fragment with the tetrahydroquinoline intermediate under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow processes and optimized reaction conditions to ensure high yield and purity. This includes:
Optimized Catalysts: : Use of optimized catalysts to accelerate the reaction rate.
Temperature and Pressure Control: : Precise control of temperature and pressure to maintain reaction consistency.
Purification: : Advanced purification techniques like recrystallization and chromatography to isolate the desired product.
化学反应分析
Types of Reactions
3-fluoro-4-methoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide undergoes various chemical reactions:
Oxidation: : Oxidative reactions to study its metabolic stability and degradation products.
Reduction: : Reduction reactions to explore its structural flexibility and potential prodrugs.
Substitution: : Nucleophilic and electrophilic substitution reactions to modify functional groups and explore analogues.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: : Reagents such as lithium aluminum hydride or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: : Conditions vary depending on the substituent, typically using bases like sodium hydride (NaH) or acids like trifluoroacetic acid (TFA).
Major Products Formed
The products from these reactions are typically structural analogues or derivatives that retain the core pharmacophore but exhibit varied pharmacokinetic and pharmacodynamic properties.
科学研究应用
3-fluoro-4-methoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is primarily investigated for:
Chemistry: : Studying its reactivity and stability under various conditions to develop new synthetic methodologies.
Biology: : Evaluating its interaction with biological macromolecules like enzymes and receptors.
Medicine: : Assessing its potential as a therapeutic agent for various diseases, including its efficacy, toxicity, and pharmacokinetics.
Industry: : Exploring its use as a building block in the synthesis of more complex organic compounds.
作用机制
The mechanism by which this compound exerts its effects involves:
Molecular Targets: : It typically targets specific enzymes or receptors, modulating their activity.
Pathways Involved: : The pathways include signal transduction cascades, influencing cellular processes like proliferation, apoptosis, or inflammation.
相似化合物的比较
When compared to other compounds with similar structures:
Differences: : The presence of the fluoro-methoxy and propylsulfonyl groups imparts unique electronic and steric properties, influencing its reactivity and biological activity.
Similar Compounds: : Similar compounds include other sulfonamide derivatives and tetrahydroquinoline analogues, which are studied for their pharmacological profiles.
Conclusion
3-fluoro-4-methoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide stands out due to its intricate structure and potential applications in various scientific fields. Its synthesis, reactivity, and biological implications make it a compound of significant interest in ongoing research and industrial applications.
属性
IUPAC Name |
3-fluoro-4-methoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O5S2/c1-3-11-28(23,24)22-10-4-5-14-12-15(6-8-18(14)22)21-29(25,26)16-7-9-19(27-2)17(20)13-16/h6-9,12-13,21H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCKRYNNHLKBKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
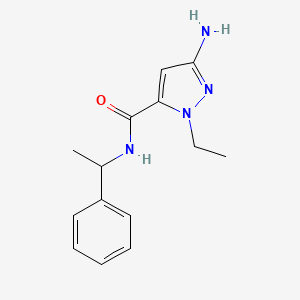
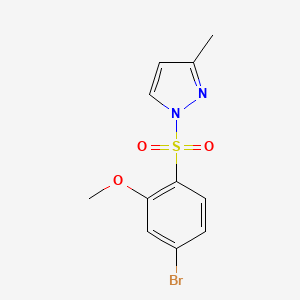
![methyl 3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B2461892.png)
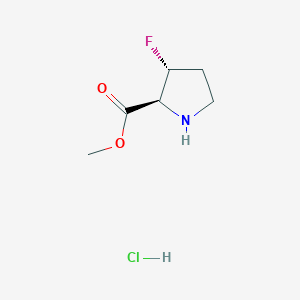
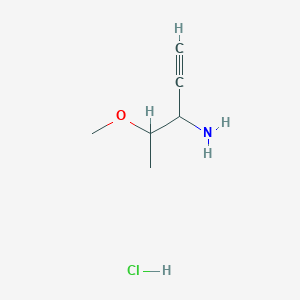
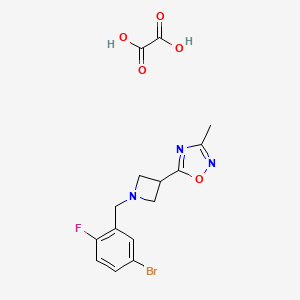

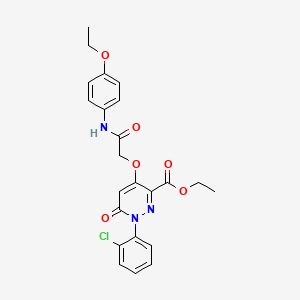
![N-[(1-Oxo-2H-isoquinolin-4-yl)methyl]but-2-ynamide](/img/structure/B2461900.png)
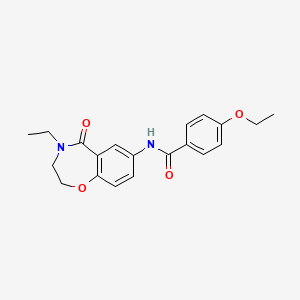
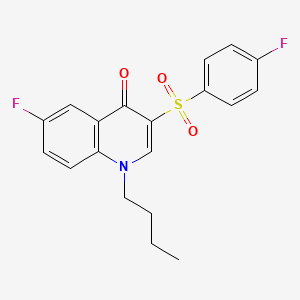
![1-[(2,4-Difluorophenyl)methyl]piperidin-4-ol](/img/structure/B2461906.png)
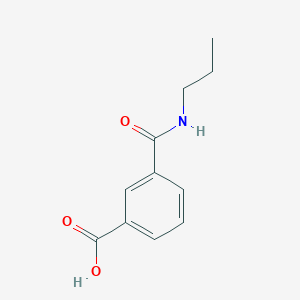
![4-bromo-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2461910.png)
